2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide

Catalog No.
S921823
CAS No.
1284525-69-4
M.F
C13H19N3O
M. Wt
233.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide

CAS Number

1284525-69-4

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(4-methylphenyl)acetamide

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-13(17)9-16-7-6-11(14)8-16/h2-5,11H,6-9,14H2,1H3,(H,15,17)

InChI Key

WGFMVYOTEDEZHL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(C2)N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(C2)N

2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide is an organic compound characterized by a pyrrolidine ring and an amide functional group. Its molecular formula is C₁₃H₁₉N₃O, and it has a molecular weight of 233.31 g/mol. The structure includes a p-tolyl group (a para-substituted toluene) attached to the nitrogen of the amide, enhancing its lipophilicity and potentially influencing its biological activity . This compound is of interest in medicinal chemistry due to its structural features that may confer specific pharmacological properties.

  • Potential skin and eye irritation
  • Unknown toxicity
Typical of amides and heterocyclic compounds. Key reactions include:

  • Hydrolysis: Amides can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • N-Alkylation: The nitrogen atom in the pyrrolidine ring can participate in N-alkylation reactions, potentially modifying the compound's pharmacological properties.
  • Acylation: The amino group can react with acylating agents to form new derivatives, which may enhance biological activity or alter solubility profiles.

These reactions are crucial for modifying the compound to explore structure-activity relationships in drug development .

Synthesis of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide typically involves several steps:

  • Formation of Pyrrolidine Derivative: Starting from commercially available pyrrolidine compounds, amination reactions can introduce the amino group at the 3-position.
  • Acetamide Formation: The resulting amine can then be acylated using acetic anhydride or acetyl chloride to yield the acetamide.
  • Introduction of p-Tolyl Group: Finally, a reaction with p-toluidine or a suitable p-tolyl halide can attach the aromatic ring to the nitrogen atom.

These synthetic routes are adaptable based on available starting materials and desired purity levels .

The applications of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide extend primarily into medicinal chemistry and drug development. Potential applications include:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders.
  • Research Tool: Useful in studying receptor interactions and mechanisms of action related to neurotransmitter systems.
  • Chemical Probes: May serve as probes in biochemical assays to investigate cellular responses to various stimuli.

The versatility of this compound makes it a candidate for further exploration in various therapeutic areas .

Interaction studies involving 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide focus on its binding affinity to various biological targets. Preliminary studies might include:

  • Receptor Binding Assays: Evaluating interactions with neurotransmitter receptors such as serotonin or dopamine receptors.
  • Enzyme Inhibition Studies: Investigating whether it acts as an inhibitor for enzymes relevant in metabolic pathways.
  • Cellular Assays: Assessing effects on cell viability and proliferation in different cell lines.

These studies are essential for understanding how this compound interacts at a molecular level within biological systems .

Several compounds exhibit structural similarities to 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(3-Aminopropyl)pyrrolidineContains a propyl chain instead of p-tolylLacks aromaticity; potential for different activity
N-(p-Tolyl)acetamideSimilar amide structureDoes not contain a pyrrolidine ring
3-AminopyrrolidinePurely pyrrolidine without aromatic groupFocused on central nervous system effects

The unique combination of a pyrrolidine ring with an aromatic p-tolyl group distinguishes 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide from these compounds, potentially conferring unique pharmacological properties .

XLogP3

1.4

Dates

Modify: 2023-08-16

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